3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone
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Overview
Description
The compound “3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone” is related to Fluoxetine Hydrochloride . Fluoxetine Hydrochloride is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, the thermal behavior of fluoxetine hydrochloride has been investigated using thermoanalytical techniques . Another study mentioned the synthesis of compounds by chlorination of pyridine acid derivative which further coupled with amine and form amide .Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to the compound Fluoxetine, which has a molecular weight of 309.3261 . Theoretical studies have been conducted on similar compounds, providing insights into their dipole moments .Chemical Reactions Analysis
The thermal decomposition of fluoxetine hydrochloride, a related compound, has been studied. It was found that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, the thermal behavior of fluoxetine hydrochloride has been investigated, revealing that the sample melts at 159.6 °C .Scientific Research Applications
Synthesis and Application in Organic Chemistry
Research on 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone and related compounds focuses on the synthesis of complex organic structures with potential applications in pharmaceuticals and material science. One study discusses the preparation of trifluoromethylated dihydrocoumarins, indanones, and arylpropanoic acids through a one-pot synthesis using Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation. This method highlights the significance of fluoroorganics in enhancing the lipophilicity, bioavailability, and fast uptake of therapeutics due to the presence of fluorine in these molecules (Prakash et al., 2010).
Catalysis and Reaction Mechanisms
The research also delves into the mechanisms of chemical reactions involving similar structures. For example, the Rhodium-catalyzed reaction of alkynes with 2-bromophenylboronic acids involves carbonylative cyclization to yield indenones. This process is distinguished by its regioselectivity, dependent on the substituents on the alkynes, demonstrating the intricate interplay of factors in catalytic reactions (Harada et al., 2007).
Photophysical Properties
On the photophysical front, lanthanide-centered hybrid materials using modified functional bridges bonded with silica have been developed. These materials, which could coordinate to lanthanide ions and form an inorganic Si-O network, exhibit enhanced luminescent intensities and efficiencies, suggesting applications in lighting and display technologies (Liu & Yan, 2008).
Material Science and Polymer Applications
In material science, fused nonacyclic electron acceptors based on indacenobis(dithieno[3,2-b;2',3'-d]thiophene) with fluorine substituents have been synthesized for use in polymer solar cells. These molecules exhibit broad and strong absorption, with modifications in the fluorine atom number and position affecting electronic properties, charge transport, and ultimately the efficiency of solar cells (Dai et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoxetine, are known to interact with serotonin reuptake inhibitors .
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Compounds with similar structures have been found to affect the serotonin reuptake pathway .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound .
Result of Action
It is known that compounds with similar structures can have significant effects on neuronal function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone. For example, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high dipole moment, which could influence its interactions with other biomolecules .
Molecular Mechanism
It is suggested that the compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that it may have stability and long-term effects on cellular function .
Properties
IUPAC Name |
3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXVJMDOENLLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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